molecular formula C18H12N4S2 B12263955 2-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine

2-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B12263955
M. Wt: 348.4 g/mol
InChI Key: QYIJAIJERZXBKL-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that features a unique combination of benzodiazole, thiophene, and thienopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and thiophene intermediates, followed by their coupling under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZODIAZOL-2-YL)THIOPHEN-3-AMINE: Shares the benzodiazole and thiophene moieties but lacks the thienopyridine structure.

    2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE: Similar structure but with different substitution patterns.

Uniqueness

2-(1H-1,3-BENZODIAZOL-2-YL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of three distinct heterocyclic systems, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12N4S2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H12N4S2/c19-15-10-7-8-13(14-6-3-9-23-14)22-18(10)24-16(15)17-20-11-4-1-2-5-12(11)21-17/h1-9H,19H2,(H,20,21)

InChI Key

QYIJAIJERZXBKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C4=C(S3)N=C(C=C4)C5=CC=CS5)N

Origin of Product

United States

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